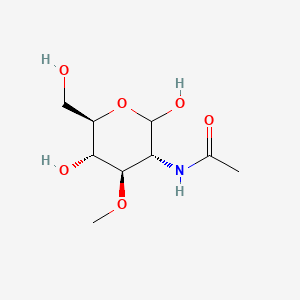

3-O-Methyl-N-acetyl-D-glucosamine

Description

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSBXSSPNINRW-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692824 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94825-74-8 | |

| Record name | 2-Acetamido-2-deoxy-3-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyl-N-acetyl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a potent and specific inhibitor of N-acetyl-D-glucosamine (GlcNAc) kinase. By targeting a key enzyme in the hexosamine biosynthetic pathway (HBP), 3-O-Me-GlcNAc provides a valuable chemical tool for investigating the roles of O-linked N-acetylglucosamine (O-GlcNAc) modification in various cellular signaling pathways. This technical guide provides a comprehensive overview of 3-O-Me-GlcNAc, including its chemical properties, a detailed synthesis protocol, its mechanism of action, experimental procedures for assessing its inhibitory activity, and its application in studying cellular signaling.

Introduction

The post-translational modification of proteins with O-GlcNAc is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism.[1] The addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP). Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2]

This compound is a valuable tool for studying the functional consequences of altered HBP flux and O-GlcNAcylation. By inhibiting GlcNAc kinase, 3-O-Me-GlcNAc effectively blocks the salvage pathway of GlcNAc metabolism, thereby reducing the intracellular pool of UDP-GlcNAc and consequently decreasing overall O-GlcNAcylation levels. This allows for the controlled investigation of the downstream effects on various signaling cascades.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(Acetylamino)-2-deoxy-3-O-methyl-D-glucose |

| Synonyms | 3-O-Methyl-GlcNAc |

| CAS Number | 94825-74-8 |

| Molecular Formula | C₉H₁₇NO₆ |

| Molecular Weight | 235.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available N-acetyl-D-glucosamine. The following protocol is a composite of established synthetic routes.[3][4]

Experimental Protocol: Synthesis

Step 1: Protection of the anomeric hydroxyl group

-

Dissolve N-acetyl-D-glucosamine in a suitable solvent such as methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

React with an appropriate protecting group reagent, such as benzyl alcohol, to form the corresponding glycoside.

-

Purify the product by crystallization or column chromatography.

Step 2: Formation of an oxazoline intermediate

-

Treat the protected N-acetyl-D-glucosamine with anhydrous ferric chloride in acetone. This will facilitate the formation of an oxazoline ring, which also protects the C1 and C2 positions.[3]

Step 3: Methylation of the 3-hydroxyl group

-

Dissolve the oxazoline intermediate in a suitable aprotic solvent (e.g., THF or DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the free 3-hydroxyl group.

-

Add methyl iodide (MeI) to the reaction mixture. The methyl group will be added to the 3-position via a Williamson ether synthesis.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the methylated product by column chromatography.

Step 4: Hydrolysis of the oxazoline and deprotection

-

Dissolve the methylated intermediate in a mixture of water and a miscible organic solvent like THF.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to hydrolyze the oxazoline ring.[3]

-

If a benzyl protecting group was used in Step 1, it can be removed by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere).

-

Neutralize the reaction mixture and purify the final product, this compound, by crystallization or column chromatography.

Mechanism of Action and Biological Activity

This compound primarily functions as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[5] NAGK is a key enzyme in the salvage pathway of the HBP, responsible for phosphorylating intracellular GlcNAc to GlcNAc-6-phosphate, a precursor for UDP-GlcNAc synthesis. By blocking this step, 3-O-Me-GlcNAc reduces the cellular pool of UDP-GlcNAc, leading to a decrease in global O-GlcNAcylation of proteins.

Additionally, 3-O-Me-GlcNAc has been shown to non-competitively inhibit N-acetylmannosamine kinase (MNK), another important enzyme in sialic acid biosynthesis.[5]

Quantitative Data

| Parameter | Enzyme | Organism/Cell Line | Value | Inhibition Type | Reference |

| Ki | N-acetylglucosamine kinase | Rat liver | 17 µM | Competitive | [5] |

| Ki | N-acetylmannosamine kinase | Rat liver | 80 µM | Non-competitive | [5] |

| Inhibition of [¹⁴C]GlcNAc incorporation into glycoproteins | - | HepG2 cells | 88% at 1 mM | - | [5] |

| Inhibition of [¹⁴C]ManNAc incorporation into glycoproteins | - | HepG2 cells | 70% at 1 mM | - | [5] |

Experimental Protocols: Kinase Inhibition Assays

The inhibitory activity of 3-O-Me-GlcNAc on N-acetylglucosamine kinase and N-acetylmannosamine kinase can be determined using spectrophotometric enzyme assays.

Protocol: N-acetylglucosamine Kinase (NAGK) Inhibition Assay

This protocol is adapted from established kinase assay methodologies.[6][7]

Materials:

-

Recombinant or purified N-acetylglucosamine kinase (NAGK)

-

This compound (inhibitor)

-

N-acetyl-D-glucosamine (GlcNAc, substrate)

-

Adenosine-5'-triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 8 mM MgCl₂, 5 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Prepare serial dilutions of 3-O-Me-GlcNAc in the assay buffer.

-

In a 96-well plate, add the reaction mixture, varying concentrations of the inhibitor, and a fixed concentration of GlcNAc.

-

Initiate the reaction by adding NAGK to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ADP production, which reflects the NAGK activity.

-

Determine the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC₅₀ value.

-

To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (GlcNAc) and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Protocol: N-acetylmannosamine Kinase (MNK) Inhibition Assay

This protocol is based on a similar coupled-enzyme spectrophotometric method.[8][9]

Materials:

-

Recombinant or purified N-acetylmannosamine kinase (MNK)

-

This compound (inhibitor)

-

N-acetyl-D-mannosamine (ManNAc, substrate)

-

Adenosine-5'-triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay buffer (e.g., 60 mM Tris-HCl, pH 8.1, 10 mM MgCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Follow the same general procedure as the NAGK assay, substituting ManNAc for GlcNAc as the substrate and using the appropriate assay buffer for MNK.

-

Determine the IC₅₀ and Ki values for the inhibition of MNK by 3-O-Me-GlcNAc.

Application in Studying Cellular Signaling

By inhibiting NAGK, 3-O-Me-GlcNAc serves as a valuable tool to investigate the downstream consequences of reduced UDP-GlcNAc levels and subsequent hypo-O-GlcNAcylation on various signaling pathways.

Signaling Pathway: Impact on O-GlcNAcylation and Downstream Signaling

Caption: Inhibition of NAGK by 3-O-Me-GlcNAc in the HBP.

Experimental Workflow: Investigating the Effects of 3-O-Me-GlcNAc on a Target Protein

Caption: Workflow for studying 3-O-Me-GlcNAc's effects.

Conclusion

This compound is an indispensable tool for researchers in the fields of glycobiology, cell signaling, and drug development. Its specific inhibition of N-acetylglucosamine kinase allows for the targeted manipulation of the hexosamine biosynthetic pathway and, consequently, the study of O-GlcNAcylation's role in health and disease. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in a research setting. Further investigations using 3-O-Me-GlcNAc will undoubtedly continue to unravel the complex regulatory networks governed by O-GlcNAc signaling.

References

- 1. Frontiers | Three Decades of Research on O-GlcNAcylation – A Major Nutrient Sensor That Regulates Signaling, Transcription and Cellular Metabolism [frontiersin.org]

- 2. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. athenaes.com [athenaes.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Action of 3-O-Methyl-GlcNAc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) is a synthetic monosaccharide derivative that serves as a valuable tool for investigating the intricate roles of hexosamine metabolism in cellular signaling. Its primary mechanism of action lies in the specific inhibition of key kinases within the hexosamine salvage and sialic acid biosynthesis pathways. This technical guide provides a comprehensive overview of the core mechanism of 3-O-Methyl-GlcNAc, detailing its molecular targets, the downstream consequences of its inhibitory action, and methodologies for its application in research settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore the therapeutic potential of targeting hexosamine metabolism in various disease contexts, including neurodegenerative disorders.

Core Mechanism of Action: Inhibition of Key Hexosamine Kinases

The central mechanism of action of 3-O-Methyl-GlcNAc is the inhibition of two critical enzymes: N-acetylglucosamine kinase (NAGK) and, to a lesser extent, N-acetylmannosamine kinase (NanK).

Inhibition of N-acetylglucosamine Kinase (NAGK)

3-O-Methyl-GlcNAc acts as a competitive inhibitor of N-acetylglucosamine kinase (NAGK).[1] NAGK is a pivotal enzyme in the GlcNAc salvage pathway, which recycles N-acetylglucosamine (GlcNAc) by phosphorylating it to GlcNAc-6-phosphate. This product is then converted to UDP-GlcNAc, the essential donor substrate for O-GlcNAc transferase (OGT) in the O-GlcNAcylation signaling pathway. By competitively binding to the active site of NAGK, 3-O-Methyl-GlcNAc prevents the phosphorylation of endogenous GlcNAc. This blockade of the salvage pathway is hypothesized to lead to a reduction in the intracellular pool of UDP-GlcNAc, thereby potentially decreasing global protein O-GlcNAcylation.

Inhibition of N-acetylmannosamine Kinase (NanK)

3-O-Methyl-GlcNAc also exhibits non-competitive inhibition of N-acetylmannosamine kinase (NanK).[1] NanK is an enzyme involved in the biosynthesis of sialic acids, which are crucial components of glycoproteins and glycolipids. Inhibition of NanK by 3-O-Methyl-GlcNAc can, therefore, impact cellular sialylation, a process with significant implications for cell adhesion, recognition, and signaling.

Quantitative Data on Inhibitory Activity

The inhibitory effects of 3-O-Methyl-GlcNAc on its target kinases have been quantified in vitro. Furthermore, its impact on glycoprotein synthesis has been demonstrated in cell-based assays.

| Parameter | Enzyme | Value | Inhibition Type | Source |

| Ki | N-acetylglucosamine kinase (rat liver) | 17 µM | Competitive | [1] |

| Ki | N-acetylmannosamine kinase (rat liver) | 80 µM | Non-competitive | [1] |

| Cell Line | Labeled Precursor | 3-O-Methyl-GlcNAc Concentration | Inhibition of Incorporation into Glycoproteins | Source |

| HepG2 | [14C]-N-acetylglucosamine | 1 mM | 88% | [1] |

| HepG2 | [14C]-N-acetylmannosamine | 1 mM | 70% | [1] |

Signaling Pathways and Logical Relationships

The inhibitory action of 3-O-Methyl-GlcNAc has significant implications for downstream signaling pathways, primarily by modulating the availability of key metabolites for glycosylation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of 3-O-Methyl-GlcNAc.

In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of 3-O-Methyl-GlcNAc on NAGK activity.

Materials:

-

Recombinant human N-acetylglucosamine kinase (NAGK)

-

Adenosine 5'-triphosphate (ATP)

-

N-acetyl-D-glucosamine (GlcNAc)

-

This compound

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

96-well microplates

Procedure:

-

Prepare a stock solution of 3-O-Methyl-GlcNAc in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the kinase assay buffer, recombinant NAGK, and varying concentrations of 3-O-Methyl-GlcNAc.

-

Add a fixed, subsaturating concentration of GlcNAc to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a fixed concentration of ATP to each well.

-

Incubate the reaction at 30°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction according to the ADP detection kit manufacturer's instructions.

-

Measure the luminescence or absorbance to quantify the amount of ADP produced.

-

Calculate the percentage of NAGK inhibition for each concentration of 3-O-Methyl-GlcNAc and determine the IC₅₀ and Kᵢ values.

Analysis of Global O-GlcNAcylation Levels in Cultured Cells

This protocol describes how to assess the impact of 3-O-Methyl-GlcNAc on overall protein O-GlcNAcylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, SH-SY5Y)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., sterile water or DMSO)

-

RIPA lysis buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 1 µM Thiamet-G)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with a range of concentrations of 3-O-Methyl-GlcNAc (e.g., 0.1, 1, 10 mM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and OGA inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities for O-GlcNAc and the loading control. Normalize the O-GlcNAc signal to the loading control to determine the relative change in global O-GlcNAcylation.

Conclusion

3-O-Methyl-GlcNAc is a specific and potent inhibitor of N-acetylglucosamine kinase and N-acetylmannosamine kinase. Its mechanism of action provides a valuable tool for dissecting the roles of the GlcNAc salvage pathway and sialic acid biosynthesis in cellular physiology and pathology. By modulating the intracellular availability of UDP-GlcNAc and sialic acids, 3-O-Methyl-GlcNAc can be employed to investigate the downstream consequences on protein O-GlcNAcylation, a critical regulator of numerous cellular processes, and on cell surface glycosylation. The experimental protocols detailed in this guide offer a framework for researchers to explore the multifaceted effects of this compound and to further elucidate the therapeutic potential of targeting hexosamine metabolism in a variety of diseases. Further research is warranted to directly quantify the impact of 3-O-Methyl-GlcNAc on cellular UDP-GlcNAc pools and to identify specific O-GlcNAcylated proteins that are most sensitive to its inhibitory effects.

References

Biochemical properties of 3-O-Methyl-N-acetyl-D-glucosamine

An In-depth Technical Guide to the Biochemical Properties of 3-O-Methyl-N-acetyl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). By blocking a key phosphorylation step in the Hexosamine Biosynthesis Pathway (HBP), it effectively reduces the intracellular pool of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAc transferase (OGT). This makes 3-O-Me-GlcNAc an invaluable chemical tool for studying the vast regulatory roles of protein O-GlcNAcylation, a dynamic post-translational modification implicated in signaling, transcription, metabolism, and the pathogenesis of diseases such as diabetes, cancer, and neurodegeneration. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed protocols for its use in research.

Biochemical and Physical Properties

3-O-Me-GlcNAc is characterized by its specific inhibitory action and well-defined physical properties. It is a stable, crystalline solid at room temperature.[1]

Quantitative Data Summary

The key quantitative parameters defining the biochemical activity and physical characteristics of 3-O-Me-GlcNAc are summarized in the table below for easy reference and comparison.

| Property | Value | Species/System | Reference |

| Molecular Formula | C₉H₁₇NO₆ | N/A | [1] |

| Molecular Weight | 235.2 g/mol | N/A | [1] |

| Synonyms | 3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose | N/A | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 1 mg/ml | N/A | [1] |

| Ki (NAGK) | 17 µM (Competitive Inhibition) | Rat Liver | [1][2][3] |

| Ki (ManNAc Kinase) | 80 µM (Non-competitive Inhibition) | Rat Liver | [1][2][3] |

| Effect on Glucokinase | No inhibition observed | N/A | [4][5] |

| Inhibition of Glycoprotein Synthesis | 88% inhibition of ¹⁴C-GlcNAc incorporation (at 1 mM) 70% inhibition of ¹⁴C-ManNAc incorporation (at 1 mM) | Human HepG2 Cells | [2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 3-O-Me-GlcNAc is the competitive inhibition of N-acetylglucosamine kinase (NAGK).[1][2] This enzyme catalyzes the ATP-dependent phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to form GlcNAc-6-phosphate, a critical step in the salvage pathway that feeds into the Hexosamine Biosynthesis Pathway (HBP).

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic route that utilizes 2-5% of cellular glucose to produce UDP-GlcNAc.[6] By inhibiting NAGK, 3-O-Me-GlcNAc prevents the entry of salvaged GlcNAc into this pathway, thereby reducing the downstream production of UDP-GlcNAc.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3--O--methyl--N--acetyl--D--Glucosamine, 1MG | Labscoop [labscoop.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role and Application of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) in Glycobiology Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc), a crucial chemical tool in glycobiology. It outlines its mechanism of action, summarizes its biochemical properties, and presents detailed experimental protocols for its application in research, particularly in the context of enzyme kinetics and metabolic pathway analysis.

Introduction to 3-O-Methyl-GlcNAc

This compound (also known as 3-O-methyl-GlcNAc) is a methylated derivative of N-acetyl-D-glucosamine (GlcNAc). In the field of glycobiology, its primary significance lies in its function as a specific and potent inhibitor of key enzymes within the hexosamine salvage pathway. Specifically, it targets N-acetylglucosamine kinase and N-acetylmannosamine kinase.[1][2] This inhibitory action makes it an invaluable tool for researchers seeking to dissect complex metabolic and signaling pathways where glucose and hexosamine metabolism are intertwined. Its ability to selectively block a specific phosphorylation step without affecting other related enzymes, such as glucokinase, allows for the accurate measurement of specific enzyme activities in complex biological samples like cell lysates and tissue extracts.[3][4]

Mechanism of Action and Biochemical Role

The O-GlcNAc modification is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[6] The donor substrate for OGT is UDP-GlcNAc, which is primarily synthesized through the hexosamine biosynthetic pathway (HBP).

A secondary route, the hexosamine salvage pathway, allows cells to recycle GlcNAc. In this pathway, N-acetylglucosamine kinase (NAGK) phosphorylates free GlcNAc to GlcNAc-6-phosphate, which then enters the HBP to be converted into UDP-GlcNAc.

3-O-Methyl-GlcNAc exerts its effect by inhibiting NAGK. It acts as a competitive inhibitor of N-acetylglucosamine kinase and a non-competitive inhibitor of N-acetylmannosamine kinase.[2] By blocking NAGK, 3-O-Methyl-GlcNAc prevents the phosphorylation of GlcNAc, thereby impeding its entry into the HBP. This makes it a critical tool for studying the flux and regulation of this salvage pathway.

Data Presentation: Physicochemical and Kinetic Properties

The quantitative data for 3-O-Methyl-GlcNAc are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 94825-74-8 | [1][2] |

| Molecular Formula | C₉H₁₇NO₆ | [1][2] |

| Molecular Weight | 235.2 g/mol | [1][2] |

| Purity | ≥95% | [1][2] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlPBS (pH 7.2): 1 mg/ml | [2] |

| Ki (N-acetylglucosamine kinase) | 17 µM (competitive, rat liver) | [2] |

| Ki (N-acetylmannosamine kinase) | 80 µM (non-competitive, rat liver) | [2] |

Experimental Protocols and Applications

The primary application of 3-O-Methyl-GlcNAc is as a selective inhibitor to differentiate kinase activities in crude biological preparations.

Accurate Assay of Glucokinase in Pancreatic Islets and Liver

Objective: To accurately measure glucokinase activity in tissue extracts that also contain high levels of N-acetylglucosamine kinase, which can interfere by phosphorylating glucose.

Principle: 3-O-Methyl-GlcNAc potently inhibits glucose phosphorylation by N-acetylglucosamine kinase but does not affect glucokinase.[4] By including it in the assay mixture, the contribution of N-acetylglucosamine kinase to glucose phosphorylation is eliminated, allowing for the specific measurement of glucokinase activity.

Detailed Methodology:

-

Lysate Preparation:

-

Homogenize rat pancreatic islets or liver tissue in a suitable lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, 100 mM KCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear cytosolic extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture:

-

Prepare a master mix containing: 100 mM Tris-HCl (pH 7.4), 100 mM KCl, 7.5 mM MgCl₂, 5 mM ATP, and 1 mM NADP⁺.

-

Add coupling enzymes: Glucose-6-phosphate dehydrogenase (1 U/ml).

-

Divide the master mix into two sets. To the "Test" set, add 3-O-Methyl-GlcNAc to a final concentration of 10 mM. The "Control" set receives no inhibitor.

-

-

Kinetic Measurement:

-

Aliquot the reaction mixtures into a 96-well plate or cuvettes.

-

Add varying concentrations of glucose (e.g., 0.5 mM to 50 mM) to different wells.

-

Initiate the reaction by adding a fixed amount of the tissue extract (e.g., 20 µg of protein).

-

Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

-

Plot the velocities against the glucose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values for glucokinase. The data from the "Test" set (containing 3-O-Methyl-GlcNAc) will represent the true glucokinase activity.

-

In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay

Objective: To characterize the inhibitory potential (e.g., determine the Ki) of 3-O-Methyl-GlcNAc on purified NAGK.

Principle: A radioactive filter-binding assay is used to measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to GlcNAc. The amount of radioactive GlcNAc-6-phosphate produced is quantified in the presence of varying concentrations of the inhibitor.

Detailed Methodology:

-

Reagents:

-

Purified recombinant N-acetylglucosamine kinase (NAGK).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: N-acetyl-D-glucosamine (GlcNAc), [γ-³²P]ATP (specific activity ~10 Ci/mmol).

-

Inhibitor: A dilution series of 3-O-Methyl-GlcNAc (e.g., from 0 µM to 500 µM).

-

Stop Solution: 75 mM EDTA.

-

DE-81 ion-exchange filter paper.

-

Wash Buffer: 75 mM phosphoric acid.

-

Scintillation fluid.

-

-

Reaction Setup:

-

In microcentrifuge tubes, prepare reactions containing Assay Buffer, a fixed concentration of NAGK (e.g., 50 nM), a fixed concentration of GlcNAc (e.g., at its Km value), and varying concentrations of 3-O-Methyl-GlcNAc.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP (e.g., 1 mM final concentration).

-

-

Reaction and Quenching:

-

Allow the reaction to proceed for a set time (e.g., 15 minutes), ensuring it remains in the linear range of product formation.

-

Stop the reaction by adding an equal volume of Stop Solution (EDTA).

-

-

Product Separation and Quantification:

-

Spot a portion of the quenched reaction mixture onto a DE-81 filter paper disc.

-

Allow the spot to dry completely.

-

Wash the filter discs three times for 5 minutes each in a large volume of Wash Buffer to remove unreacted [γ-³²P]ATP. The negatively charged GlcNAc-6-[³²P]phosphate product will bind to the positively charged paper.

-

Perform a final rinse with ethanol and let the discs dry.

-

Place each disc in a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Convert counts per minute (CPM) to the amount of product formed.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀.

-

Use the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) to calculate the inhibition constant (Ki), where [S] is the concentration of GlcNAc and Km is its Michaelis constant.

-

Conclusion and Future Perspectives

This compound is a highly specific and valuable chemical probe for glycobiology research. Its well-characterized inhibitory effects on N-acetylglucosamine kinase and N-acetylmannosamine kinase provide a reliable method for isolating and studying the activity of other enzymes, such as glucokinase, in complex biological systems.[2][4] While its role is primarily as a tool for basic research rather than a therapeutic agent, its utility in elucidating the intricate details of hexosamine metabolism is undeniable. Future applications may involve its use in metabolomics studies to understand the consequences of blocking the hexosamine salvage pathway on global cellular metabolism and signaling. As with all such chemical tools, it is intended for research use only and not for diagnostic or therapeutic applications.[1][3]

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver. | Sigma-Aldrich [sigmaaldrich.com]

- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 6. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Inhibitory Kinetics of 3-O-methyl-GlcNAc on N-acetylglucosamine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory kinetics of 3-O-methyl-N-acetylglucosamine (3-O-methyl-GlcNAc) on N-acetylglucosamine kinase (NagK). The document details the quantitative kinetic parameters, experimental methodologies for their determination, and the broader context of the enzyme's role in cellular signaling pathways.

Quantitative Inhibition Data

3-O-methyl-GlcNAc has been identified as a potent and specific inhibitor of N-acetylglucosamine kinase. The key kinetic parameters defining this inhibition are summarized below. The data is derived from in vitro studies using N-acetylglucosamine kinase isolated from rat liver.

| Inhibitor | Enzyme | Inhibition Type | Ki Value |

| 3-O-methyl-N-acetylglucosamine | N-acetylglucosamine Kinase | Competitive | 17 µM[1][2][3] |

| 3-O-methyl-N-acetylglucosamine | N-acetylmannosamine Kinase | Non-competitive | 80 µM[1][2][3] |

Table 1: Summary of inhibitory kinetic parameters of 3-O-methyl-GlcNAc.

The competitive nature of the inhibition of N-acetylglucosamine kinase indicates that 3-O-methyl-GlcNAc binds to the same active site as the natural substrate, N-acetylglucosamine (GlcNAc). In contrast, its interaction with N-acetylmannosamine kinase is non-competitive, suggesting it binds to an allosteric site on that enzyme.[1][2][3] The significantly lower inhibition constant (Ki) for N-acetylglucosamine kinase highlights the inhibitor's specificity.

Experimental Protocols

The determination of the inhibitory kinetics of 3-O-methyl-GlcNAc on N-acetylglucosamine kinase involves a series of well-defined biochemical assays. The following sections detail the methodologies for enzyme activity measurement and inhibition analysis.

N-acetylglucosamine Kinase Activity Assay

A widely used method for measuring NagK activity is a continuous spectrophotometric coupled-enzyme assay. This assay links the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

The NagK reaction produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), this ADP is used to convert PEP to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is directly proportional to the NagK activity.

Reaction Scheme:

-

N-acetylglucosamine Kinase (NagK): GlcNAc + ATP → GlcNAc-6-phosphate + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H+ → Lactate + NAD+

Reagents and Solutions:

-

Assay Buffer: 40 mM HEPES, pH 7.5, 100 mM KCl, 8 mM MgCl2, 5 mM DTT.

-

N-acetylglucosamine (GlcNAc) Stock Solution: 100 mM in deionized water.

-

ATP Stock Solution: 100 mM in deionized water, pH adjusted to 7.0.

-

Phosphoenolpyruvate (PEP) Stock Solution: 100 mM in deionized water.

-

NADH Stock Solution: 20 mM in assay buffer.

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Mix: Commercially available suspension.

-

N-acetylglucosamine Kinase (NagK): Purified enzyme solution.

-

Inhibitor (3-O-methyl-GlcNAc) Stock Solution: 10 mM in deionized water.

Procedure:

-

Prepare a reaction mixture in a 96-well plate or a cuvette containing the assay buffer, PEP, NADH, and the PK/LDH enzyme mix.

-

Add varying concentrations of the substrate, GlcNAc.

-

For inhibition studies, add varying concentrations of 3-O-methyl-GlcNAc to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Initiate the reaction by adding a fixed amount of the NagK enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial linear rate of the reaction (V0) is determined.

Determination of Kinetic Parameters

The initial velocity data obtained from the activity assays are used to determine the kinetic parameters, including the Michaelis constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor.

Procedure:

-

Determine Km: Measure the initial reaction velocity (V0) at various concentrations of GlcNAc while keeping the ATP concentration constant and saturating. Plot V0 against the GlcNAc concentration. The data can be fitted to the Michaelis-Menten equation to determine Km and the maximum velocity (Vmax).

-

Determine Inhibition Type and Ki:

-

Measure the initial reaction velocities at several fixed concentrations of the inhibitor (3-O-methyl-GlcNAc) and varying concentrations of the substrate (GlcNAc).

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[Substrate]).

-

For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.

-

The Ki value can be determined from the relationship between the apparent Km and the inhibitor concentration.

-

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

The Role of 3-O-Methyl-N-acetyl-D-glucosamine in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a valuable tool for investigating key metabolic and signaling pathways. By competitively inhibiting N-acetylglucosamine kinase (NAGK) and non-competitively inhibiting N-acetylmannosamine kinase, 3-O-Me-GlcNAc provides a mechanism to probe the intricacies of the hexosamine biosynthetic pathway (HBP), O-linked N-acetylglucosamine (O-GlcNAc) cycling, and sialic acid biosynthesis. This technical guide provides an in-depth overview of the function of 3-O-Me-GlcNAc, its impact on metabolic pathways, and detailed experimental considerations for its use in research and drug development.

Introduction to this compound

This compound is a methylated analog of N-acetyl-D-glucosamine (GlcNAc), a fundamental component of various structural and signaling molecules in the cell. The methylation at the 3-hydroxyl position prevents its further metabolism in the same manner as GlcNAc, leading to the inhibition of specific enzymatic steps. This property makes it a potent and specific inhibitor, allowing for the targeted disruption of key metabolic nodes.

Mechanism of Action: Inhibition of Key Kinases

The primary mechanism of action of this compound is the inhibition of two critical kinases involved in hexosamine metabolism.

Inhibition of N-acetylglucosamine Kinase (NAGK)

3-O-Me-GlcNAc acts as a competitive inhibitor of N-acetylglucosamine kinase (NAGK)[1][2][3][4]. NAGK is responsible for the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P), a crucial step in the hexosamine biosynthetic pathway (HBP). By competing with the natural substrate, GlcNAc, 3-O-Me-GlcNAc effectively blocks this phosphorylation event.

Inhibition of N-acetylmannosamine Kinase

In addition to its effect on NAGK, 3-O-Me-GlcNAc also functions as a non-competitive inhibitor of N-acetylmannosamine kinase[1][2][3][4]. This enzyme is a key component of the sialic acid biosynthesis pathway, catalyzing the phosphorylation of N-acetyl-D-mannosamine (ManNAc).

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and the observed inhibition of glycoprotein synthesis.

| Enzyme Target | Organism/Tissue | Inhibition Type | Ki Value (µM) | Reference(s) |

| N-acetylglucosamine kinase | Rat liver | Competitive | 17 | [1][2][3] |

| N-acetylmannosamine kinase | Rat liver | Non-competitive | 80 | [1][2][3] |

| Experimental System | Substrate | Inhibitor Concentration (mM) | Inhibition of Incorporation into Glycoproteins (%) | Reference(s) |

| Human hepatoma cell line (HepG2) | 14C-N-acetylglucosamine | 1 | 88 | [1] |

| Human hepatoma cell line (HepG2) | 14C-N-acetylmannosamine | 1 | 70 | [1] |

Impact on Metabolic Pathways

The inhibition of NAGK and N-acetylmannosamine kinase by 3-O-Me-GlcNAc has significant downstream effects on major metabolic and signaling pathways.

The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation

The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)[5][6]. UDP-GlcNAc is the sole substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single N-acetylglucosamine molecule to serine and threonine residues of nuclear and cytoplasmic proteins—a post-translational modification known as O-GlcNAcylation[7]. O-GlcNAcylation is a dynamic and ubiquitous modification that plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism[8].

By inhibiting NAGK, 3-O-Me-GlcNAc disrupts the salvage pathway of GlcNAc into the HBP, thereby potentially reducing the intracellular pool of UDP-GlcNAc. A decrease in UDP-GlcNAc levels can lead to a global reduction in protein O-GlcNAcylation, impacting numerous signaling cascades[1][9]. This makes 3-O-Me-GlcNAc a valuable tool for studying the functional consequences of altered O-GlcNAc cycling.

Figure 1: The Hexosamine Biosynthetic Pathway and the point of inhibition by this compound.

Sialic Acid Biosynthesis

Sialic acids are a family of nine-carbon carboxylated monosaccharides that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids[10]. They play critical roles in a variety of biological processes, including cell-cell recognition, cell adhesion, and signaling[11]. The biosynthesis of sialic acids begins with the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc), which is then phosphorylated by N-acetylmannosamine kinase to ManNAc-6-phosphate[12][13].

3-O-Me-GlcNAc non-competitively inhibits N-acetylmannosamine kinase, thereby disrupting a key step in the sialic acid biosynthesis pathway[1][2][3]. This inhibition can lead to a reduction in the overall sialylation of cellular glycoconjugates, which can have profound effects on cellular function.

Figure 2: The Sialic Acid Biosynthesis Pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections outline the general principles and methodologies for key experiments involving this compound. These are intended as a guide and may require optimization for specific experimental systems.

N-acetylglucosamine Kinase (NAGK) Inhibition Assay

A common method to determine NAGK activity and its inhibition is a coupled-enzyme spectrophotometric assay[14][15].

Principle: The ADP produced from the NAGK-catalyzed phosphorylation of GlcNAc is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the NAGK activity.

Materials:

-

NAGK enzyme (purified or in cell/tissue lysate)

-

This compound

-

N-acetyl-D-glucosamine (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM NaCl)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Add the NAGK enzyme preparation to the reaction mixture.

-

To determine the Ki for 3-O-Me-GlcNAc, perform the assay with varying concentrations of the inhibitor and the substrate (GlcNAc).

-

Initiate the reaction by adding the substrate (GlcNAc).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curve.

-

Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the Ki value.

Figure 3: Workflow for the coupled-enzyme assay to measure N-acetylglucosamine kinase inhibition.

Measurement of Radiolabeled Sugar Incorporation into Glycoproteins

This method assesses the impact of 3-O-Me-GlcNAc on the overall synthesis of glycoproteins.

Principle: Cells are incubated with a radiolabeled precursor, such as [14C]-N-acetylglucosamine or [14C]-N-acetylmannosamine, in the presence or absence of 3-O-Me-GlcNAc. The incorporation of the radiolabel into newly synthesized glycoproteins is then quantified.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound

-

Radiolabeled precursor (e.g., [14C]-N-acetylglucosamine)

-

Lysis buffer (e.g., RIPA buffer)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture cells to the desired confluency.

-

Pre-incubate the cells with varying concentrations of 3-O-Me-GlcNAc for a specified period.

-

Add the radiolabeled precursor to the culture medium and incubate for a defined time to allow for incorporation into glycoproteins.

-

Wash the cells extensively with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the proteins using TCA.

-

Wash the protein pellet to remove any remaining free radiolabel.

-

Resuspend the protein pellet and measure the radioactivity using a scintillation counter.

-

Normalize the incorporated radioactivity to the total protein concentration in each sample.

-

Calculate the percentage inhibition of incorporation in the presence of 3-O-Me-GlcNAc compared to the control.

Conclusion

This compound is a powerful chemical tool for the study of fundamental metabolic pathways. Its specific inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase allows for the targeted investigation of the hexosamine biosynthetic pathway, O-GlcNAcylation, and sialic acid biosynthesis. The ability to modulate these pathways provides researchers and drug development professionals with a valuable means to explore the roles of these processes in health and disease, and to identify potential therapeutic targets. The experimental approaches outlined in this guide provide a framework for utilizing 3-O-Me-GlcNAc to further our understanding of these critical cellular functions.

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of O-GlcNAc Cycling in C. elegans Perturbs Nucleotide Sugar Pools and Complex Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of altered sialic acid biosynthesis on N-linked glycan branching and cell surface interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. athenaes.com [athenaes.com]

- 13. mdpi.com [mdpi.com]

- 14. assaygenie.com [assaygenie.com]

- 15. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

3-O-Methyl-GlcNAc: An Indirect Chemical Probe for Investigating Kinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate interplay between post-translational modifications (PTMs) is a cornerstone of cellular signaling. Among these, the dynamic crosstalk between O-linked N-acetylglucosaminylation (O-GlcNAcylation) and phosphorylation has emerged as a critical regulatory mechanism governing a vast array of cellular processes. This technical guide explores the use of 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) as a chemical probe to dissect this relationship and indirectly investigate kinase activity. While not a direct kinase inhibitor, 3-O-Methyl-GlcNAc serves as a valuable tool by modulating the cellular O-GlcNAcylation landscape.

This document provides a comprehensive overview of the mechanism of action of 3-O-Methyl-GlcNAc, quantitative data on its effects, detailed experimental protocols for its synthesis and application, and visual representations of the relevant biological pathways and experimental workflows. By leveraging this guide, researchers can effectively employ 3-O-Methyl-GlcNAc to unravel the complex regulatory networks connecting nutrient sensing, via the hexosamine biosynthetic pathway, to kinase-mediated signal transduction.

Introduction: The O-GlcNAcylation-Phosphorylation Crosstalk

O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.

A fascinating aspect of O-GlcNAcylation is its extensive crosstalk with phosphorylation. Both modifications compete for the same or adjacent serine/threonine residues on substrate proteins, creating a "yin-yang" relationship that can fine-tune protein function, stability, and localization. Furthermore, many kinases and phosphatases are themselves subject to O-GlcNAcylation, adding another layer of regulation to phosphorylation-dependent signaling cascades. This intricate interplay makes the modulation of O-GlcNAc levels a powerful strategy to probe the activity and regulation of various kinases.

Mechanism of Action: 3-O-Methyl-GlcNAc as an Indirect Probe

3-O-Methyl-GlcNAc does not directly inhibit kinases. Instead, its utility as a chemical probe stems from its role as a competitive inhibitor of N-acetylglucosamine kinase (NagK). NagK is a key enzyme in the hexosamine salvage pathway, which recycles GlcNAc to generate UDP-GlcNAc, the essential donor substrate for OGT.

By inhibiting NagK, 3-O-Methyl-GlcNAc disrupts this salvage pathway, leading to a reduction in the intracellular pool of UDP-GlcNAc. This, in turn, decreases the overall level of protein O-GlcNAcylation. The resulting alteration in the O-GlcNAc landscape can then be used to infer the role of O-GlcNAcylation in regulating the activity of specific kinases and signaling pathways.

Data Presentation: Quantitative Effects of 3-O-Methyl-GlcNAc

The following tables summarize the available quantitative data on the inhibitory effect of 3-O-Methyl-GlcNAc and its impact on cellular processes.

Table 1: In Vitro Inhibition Data

| Compound | Target Enzyme | Organism/Tissue | Inhibition Type | Ki Value | Reference |

| 3-O-Methyl-N-acetylglucosamine | N-acetylglucosamine kinase | Rat Liver | Competitive | 17 µM | [1] |

| 3-O-Methyl-N-acetylglucosamine | N-acetylmannosamine kinase | Rat Liver | Non-competitive | 80 µM | [1] |

Table 2: Cellular Effects of 3-O-Methyl-GlcNAc

| Cell Line | Treatment | Effect | Reference |

| HepG2 (human hepatoma) | 1 mM 3-O-Methyl-GlcNAc | 88% inhibition of 14C-N-acetylglucosamine incorporation into glycoproteins | [1] |

| HepG2 (human hepatoma) | 1 mM 3-O-Methyl-GlcNAc | 70% inhibition of 14C-N-acetylmannosamine incorporation into glycoproteins | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-O-Methyl-GlcNAc and its application in cell-based assays to study kinase activity.

Synthesis of this compound

The synthesis of 3-O-Methyl-GlcNAc can be achieved through a multi-step process starting from commercially available N-acetyl-D-glucosamine. A general synthetic strategy involves the protection of the hydroxyl groups at the C4 and C6 positions, followed by methylation of the C3 hydroxyl group, and subsequent deprotection.

Materials:

-

N-Acetyl-D-glucosamine

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Acetic acid

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

-

Protection: React N-acetyl-D-glucosamine with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid to form the 4,6-O-benzylidene acetal.

-

Methylation: Dissolve the protected GlcNAc derivative in anhydrous DMF and treat with sodium hydride at 0°C. Add methyl iodide and allow the reaction to proceed to completion.

-

Deprotection: Remove the benzylidene protecting group by acidic hydrolysis (e.g., aqueous acetic acid).

-

Purification: Purify the final product, 3-O-Methyl-GlcNAc, by silica gel chromatography.

Note: This is a generalized procedure. Researchers should consult detailed synthetic chemistry literature for precise reaction conditions and characterization data.

Cell Treatment and Lysate Preparation

This protocol describes the treatment of cultured cells with 3-O-Methyl-GlcNAc to modulate O-GlcNAcylation levels.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

3-O-Methyl-GlcNAc (stock solution in sterile PBS or DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: The next day, replace the medium with fresh medium containing the desired concentration of 3-O-Methyl-GlcNAc (a typical starting range is 100 µM to 1 mM) or a vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to achieve optimal modulation of O-GlcNAcylation.

-

Harvesting: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

-

Lysate Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

Analysis of O-GlcNAcylation and Kinase Phosphorylation by Western Blot

This protocol outlines the detection of changes in global O-GlcNAcylation and specific kinase phosphorylation by western blotting.

Materials:

-

Cell lysates (from section 4.2)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Antibodies specific for the phosphorylated form of the kinase of interest

-

Antibodies for the total form of the kinase of interest

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Mix equal amounts of protein from each lysate with Laemmli sample buffer and denature by heating.

-

SDS-PAGE: Separate the proteins by SDS-PAGE. For analyzing phosphorylation, Phos-tag™ SDS-PAGE can be used to separate phosphorylated and non-phosphorylated protein isoforms.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the O-GlcNAc or phospho-protein signal to the total protein or loading control.

Measurement of Cellular UDP-GlcNAc Levels

To directly assess the effect of 3-O-Methyl-GlcNAc on the substrate for O-GlcNAcylation, cellular UDP-GlcNAc levels can be quantified using liquid chromatography-mass spectrometry (LC-MS) or an enzymatic microplate assay.

Brief Protocol for LC-MS based quantification:

-

Metabolite Extraction: Treat cells with 3-O-Methyl-GlcNAc as described in section 4.2. Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

LC-MS Analysis: Separate and quantify UDP-GlcNAc in the extracts using a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify UDP-GlcNAc levels by comparing the peak areas to a standard curve generated with known concentrations of UDP-GlcNAc.

Conclusion

3-O-Methyl-GlcNAc represents a valuable chemical tool for indirectly probing the intricate relationship between O-GlcNAcylation and kinase-mediated signaling. By inhibiting N-acetylglucosamine kinase and thereby reducing the cellular pool of UDP-GlcNAc, researchers can systematically investigate how changes in O-GlcNAcylation levels impact the phosphorylation status and activity of specific kinases. The experimental protocols and data provided in this guide offer a solid foundation for utilizing 3-O-Methyl-GlcNAc to gain deeper insights into the complex regulatory networks that govern cellular function in both health and disease. As our understanding of the O-GlcNAc-phosphorylation crosstalk continues to grow, the strategic use of chemical probes like 3-O-Methyl-GlcNAc will be instrumental in dissecting these critical signaling pathways.

References

A Comprehensive Technical Guide to the Solubility and Stability of 3-O-Methyl-N-acetyl-D-glucosamine in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current understanding of the solubility and stability of 3-O-Methyl-N-acetyl-D-glucosamine, a methylated derivative of N-acetyl-D-glucosamine (GlcNAc). This compound is of significant interest to the scientific community, particularly for its role as an inhibitor of N-acetylglucosamine kinase.[1][2] A thorough understanding of its physicochemical properties, such as solubility and stability in various buffer systems, is crucial for its application in in-vitro and in-vivo studies, as well as for the development of potential therapeutic agents. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of key concepts and workflows.

Introduction

This compound (3-O-Me-GlcNAc) is a chemically modified monosaccharide that serves as a valuable tool in glycobiology and metabolic research. Its primary recognized function is the potent and specific inhibition of N-acetylglucosamine kinase, an enzyme involved in the hexosamine biosynthetic pathway.[1][2] This inhibitory activity allows researchers to probe the downstream effects of this pathway, which is implicated in various cellular processes, including protein glycosylation and signaling.

The utility of 3-O-Me-GlcNAc in experimental settings is fundamentally dependent on its behavior in aqueous solutions, particularly in buffered media commonly used for biological assays. Factors such as solubility, stability over time, and susceptibility to degradation under different pH and temperature conditions can significantly impact the effective concentration of the compound and the reproducibility of experimental results. This guide aims to consolidate the available information on these critical parameters.

Solubility of this compound

The solubility of a compound is a critical parameter for its use in solution-based assays and for formulation development. The available data on the solubility of this compound in common laboratory solvents is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | pH | Temperature (°C) | Solubility |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | 1 mg/mL |

| Dimethylformamide (DMF) | Not Applicable | Not Specified | 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | 30 mg/mL |

Data sourced from manufacturer datasheets.

The data indicates a moderate solubility in aqueous buffer (PBS) and high solubility in organic solvents like DMF and DMSO. For many cell-based assays, stock solutions are typically prepared in DMSO and then diluted in aqueous media. Researchers should be mindful of the final DMSO concentration in their experiments, as it can have biological effects.

Stability of this compound in Buffers

3.1. General Considerations for Stability

The stability of N-acetylated sugars is generally influenced by pH and temperature. A study on the stability of a related compound, N-acetylneuraminic acid, demonstrated high stability in the pH range of 3.0 to 10.0, even at elevated temperatures.[3][4] Degradation was observed under strongly acidic (pH 1.0-2.0) and strongly alkaline (pH 11.0-12.0) conditions.[3][4] It is plausible that this compound exhibits similar stability within a physiological pH range. The O-methyl group at the 3-position is generally stable and less prone to cleavage under typical biological assay conditions compared to glycosidic bonds.

3.2. Storage of Stock Solutions

For practical laboratory use, the stability of stock solutions is a key concern. Manufacturer recommendations provide some guidance in this area.

Table 2: Recommended Storage and Stability of this compound Stock Solutions

| Solvent | Storage Temperature (°C) | Stability Period |

| DMSO | -20 | 1 month |

| DMSO | -80 | 6 months |

Data sourced from manufacturer datasheets.[2]

It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard methodologies for characterizing carbohydrate derivatives can be readily adapted.

4.1. Protocol for Solubility Determination

A common method for determining the solubility of a compound is the gravimetric method.

Experimental Workflow for Solubility Determination (Gravimetric Method)

Caption: Workflow for determining solubility using the gravimetric method.

4.2. Protocol for Stability Assessment

A stability study typically involves incubating the compound in the buffer of interest under controlled conditions and measuring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Stability Assessment

Caption: General workflow for conducting a stability study of a compound in solution.

Signaling Pathways and Biological Context

Currently, there is no direct evidence to suggest that this compound is involved as a signaling molecule itself. Its primary utility in research stems from its ability to inhibit N-acetylglucosamine kinase, thereby modulating the flux through the hexosamine biosynthetic pathway (HBP). The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for O-GlcNAcylation, a post-translational modification that plays a regulatory role in numerous cellular signaling pathways.

By inhibiting an early step in the salvage pathway of GlcNAc utilization, 3-O-Me-GlcNAc can be used to study the downstream consequences of reduced O-GlcNAcylation on various signaling cascades.

Logical Relationship of 3-O-Me-GlcNAc Action

Caption: Inhibition of N-acetylglucosamine kinase by 3-O-Me-GlcNAc.

Conclusion

This compound is a valuable research tool for investigating the roles of the hexosamine biosynthetic pathway and O-GlcNAcylation in cellular processes. While its solubility in aqueous buffers is moderate, its high solubility in organic solvents allows for the preparation of concentrated stock solutions for dilution into experimental media. Specific data on its stability in various buffers is limited, but based on related compounds, it is expected to be stable under physiological pH conditions. Researchers should adhere to recommended storage conditions for stock solutions to ensure the integrity of the compound. The experimental protocols and workflows provided in this guide offer a framework for further characterization of the physicochemical properties of this compound, which will undoubtedly enhance its utility in scientific research and drug development.

References

- 1. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Accurate Determination of Glucokinase Activity Using 3-O-Methyl-GlcNAc

Introduction

Glucokinase (GK), also known as hexokinase IV, is a critical enzyme that functions as a glucose sensor in key metabolic tissues, primarily the liver and pancreatic β-cells.[1][2][3] By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK governs the rate of glucose metabolism, thereby regulating processes like insulin secretion, glycogen synthesis, and glycolysis.[3][4] Given its central role in glucose homeostasis, GK is a significant therapeutic target for type 2 diabetes.[5][6]

Accurate measurement of GK activity in tissue extracts, particularly from pancreatic islets, is often complicated by the presence of other enzymes that can phosphorylate glucose or utilize the assay substrates. One such interfering enzyme is N-acetylglucosamine kinase (NAGK), which can exhibit activity towards glucose, especially in tissues where NAGK expression is high relative to GK.[1][2] This interference can lead to an overestimation of GK activity and inaccurate determination of its kinetic parameters.

To address this challenge, 3-O-Methyl-N-acetyl-D-glucosamine (3-O-Methyl-GlcNAc) serves as an invaluable tool. It is a potent inhibitor of NAGK but has been shown to have no effect on the enzymatic activity of glucokinase.[1][2][7] The addition of 3-O-Methyl-GlcNAc to the assay system effectively blocks the interfering NAGK activity, enabling a precise and specific measurement of true glucokinase activity. These application notes provide a detailed protocol for utilizing 3-O-Methyl-GlcNAc in a coupled enzymatic assay for glucokinase.

Principle of the Assay

The glucokinase activity is quantified using a continuous spectrophotometric or fluorometric coupled-enzyme assay. The principle involves two sequential enzymatic reactions:

-

Glucokinase (GK) Reaction: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P) using ATP as the phosphate donor.

-

Glucose + ATP --(Glucokinase)--> Glucose-6-Phosphate + ADP

-

-

Indicator Reaction: The G6P produced is immediately oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH.

-

Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+

-

The rate of NADPH production is directly proportional to the glucokinase activity in the sample. This rate can be monitored in real-time by measuring the increase in absorbance at 340 nm or by detecting fluorescence (Ex/Em = 535/587 nm) if a fluorescent probe is used.[8] 3-O-Methyl-GlcNAc is included in the reaction to inhibit any contaminating N-acetylglucosamine kinase (NAGK) activity.

Figure 1: Logical diagram of the glucokinase assay. 3-O-Methyl-GlcNAc specifically inhibits interfering NAGK, ensuring that the measured signal (NADPH) originates only from true glucokinase activity.

Data Presentation

The primary utility of 3-O-Methyl-GlcNAc is to enable the accurate determination of glucokinase's kinetic parameters (Kₘ and Vₘₐₓ) in tissues where interfering enzyme activities are significant. Research has shown its differential impact based on the relative expression levels of GK and NAGK.[1][2]

| Tissue Source | Dominant Kinase Activity | Effect of 3-O-Methyl-GlcNAc Addition | Outcome |

| Rat Liver | Glucokinase >> NAGK | No significant change in measured Kₘ or Vₘₐₓ of glucokinase.[1][2] | The assay is already specific for GK due to its high relative activity. |

| Rat Pancreatic Islets | NAGK > Glucokinase | Measured Kₘ and Vₘₐₓ values for glucokinase were significantly lowered.[1][2] | Inhibition of NAGK removes its interfering activity, revealing the true, lower Kₘ and Vₘₐₓ of GK. |

Experimental Protocols

This protocol is adapted from standard coupled-enzyme assays for glucokinase.

1. Materials and Reagents

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl₂)

-

Adenosine 5'-Triphosphate (ATP)

-

β-D(+)Glucose

-

β-Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) from Leuconostoc mesenteroides

-

This compound (Cayman Chemical Item No. 38240 or equivalent)

-

Enzyme Source (e.g., tissue homogenate, cell lysate, or purified glucokinase)

-

96-well clear, flat-bottom microplate for spectrophotometric assays

-

Microplate reader capable of measuring absorbance at 340 nm

2. Reagent Preparation

-

Assay Buffer (1 M Tris-HCl, pH 9.0): Prepare in deionized water and adjust pH at 30°C.

-

1 M MgCl₂ Stock: Prepare in deionized water.

-

100 mM ATP Stock: Prepare in deionized water, aliquot, and store at -20°C.

-

1 M Glucose Stock: Prepare in deionized water, aliquot, and store at -20°C.

-

25 mM NADP+ Stock: Prepare in deionized water, aliquot, and store at -20°C.

-

10 mM 3-O-Methyl-GlcNAc Stock: Prepare in deionized water.

-

G6PDH Enzyme: Reconstitute to a stock solution of 100 units/mL in cold deionized water immediately before use.

3. Reaction Mix Preparation

Prepare a master reaction mix for the desired number of assays. For a final reaction volume of 200 µL per well, the final concentrations should be as follows:

| Reagent | Final Concentration | Volume per 200 µL rxn |

| Tris-HCl (pH 9.0) | 60 mM | 12 µL of 1 M stock |

| MgCl₂ | 20 mM | 4 µL of 1 M stock |

| ATP | 4.0 mM | 8 µL of 100 mM stock |

| Glucose | 12.0 mM | 2.4 µL of 1 M stock |

| NADP+ | 0.9 mM | 7.2 µL of 25 mM stock |

| G6PDH | 1 unit | 2 µL of 100 U/mL stock |

| 3-O-Methyl-GlcNAc | 1 mM | 20 µL of 10 mM stock |

| Deionized Water | - | to final volume |

Note: Prepare two versions of the reaction mix:

-

Test Mix: Containing 1 mM 3-O-Methyl-GlcNAc.

-

Control Mix: Without 3-O-Methyl-GlcNAc (replace with water) to assess baseline interference.

4. Assay Procedure

Figure 2: Experimental workflow for the glucokinase assay using 3-O-Methyl-GlcNAc.

-

Plate Setup: Add samples to a 96-well plate.

-

Blank Wells: Add sample buffer (without enzyme).

-

Control Wells: Add enzyme sample (e.g., tissue lysate).

-

Test Wells: Add enzyme sample (e.g., tissue lysate).

-

-

Pre-incubation: Equilibrate the plate at the assay temperature (e.g., 30°C) for 5 minutes.

-

Reaction Initiation:

-

To Blank and Control wells, add the Control Mix (without 3-O-Methyl-GlcNAc).

-

To Test wells, add the Test Mix (with 3-O-Methyl-GlcNAc).

-

-

Measurement: Immediately place the plate in a pre-warmed microplate reader and begin kinetic measurement of absorbance at 340 nm. Record data every 60 seconds for 15-30 minutes.

5. Data Analysis

-

For each well, plot absorbance (A340) versus time (minutes).

-

Determine the reaction rate (ΔA340/min) from the initial, linear portion of the curve.

-

Subtract the rate of the Blank from the rates of the Control and Test samples to correct for non-enzymatic NADP+ reduction.

-

Calculate enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Activity (U/mL) = (ΔA340/min) / (6.22 * path length in cm) * (Total reaction volume in mL) / (Sample volume in mL)

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

The use of 3-O-Methyl-GlcNAc is a simple and highly effective strategy to ensure the specificity and accuracy of glucokinase activity assays. By selectively inhibiting the off-target activity of N-acetylglucosamine kinase, this compound allows researchers and drug development professionals to obtain reliable kinetic data for glucokinase, even in complex biological samples like pancreatic islet extracts where interfering activity is high.[1][2] This protocol provides a robust framework for implementing this improved assay method.

References

- 1. karger.com [karger.com]

- 2. Utility of this compound, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Glucokinase expression is regulated by glucose through O-GlcNAc glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abcam.cn [abcam.cn]

Application Notes and Protocols: 3-O-Methyl-N-acetyl-D-glucosamine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction